2-(4-{2-[4-(propane-2-sulfonyl)phenyl]acetamido}phenyl)-2H-1,2,3,4-tetrazole-5-carboxamide
Description
This compound features a tetrazole-5-carboxamide core linked to a phenyl group substituted with a propane-2-sulfonyl moiety via an acetamido bridge. The tetrazole ring, a nitrogen-rich heterocycle, enhances metabolic stability and acts as a bioisostere for carboxylic acids, improving bioavailability .
Properties
IUPAC Name |
2-[4-[[2-(4-propan-2-ylsulfonylphenyl)acetyl]amino]phenyl]tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O4S/c1-12(2)30(28,29)16-9-3-13(4-10-16)11-17(26)21-14-5-7-15(8-6-14)25-23-19(18(20)27)22-24-25/h3-10,12H,11H2,1-2H3,(H2,20,27)(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCAOMGTAHKWQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-{2-[4-(propane-2-sulfonyl)phenyl]acetamido}phenyl)-2H-1,2,3,4-tetrazole-5-carboxamide (CAS Number: 1396800-23-9) is a complex organic molecule characterized by its tetrazole and sulfonamide functional groups. This article aims to explore its biological activity based on existing research findings, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 428.5 g/mol. The structure includes a tetrazole ring which is known for its bioisosteric properties that can enhance lipophilicity and biological activity compared to traditional carboxylic acids.
Biological Activity Overview
Research indicates that compounds containing tetrazole moieties exhibit a variety of biological activities, including:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, suggesting potential for the new compound in treating infections.
- Anticancer Properties : Tetrazole derivatives have been explored for their ability to inhibit cancer cell proliferation, particularly in breast and colon cancer models.
- Anti-inflammatory Effects : The presence of the sulfonamide group may contribute to anti-inflammatory activity by inhibiting cyclooxygenase enzymes.
The biological mechanisms through which this compound exerts its effects can be summarized as follows:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes such as cyclooxygenase (COX), which plays a critical role in inflammation and pain pathways.
- Cell Cycle Arrest : Certain tetrazole derivatives induce cell cycle arrest in cancer cells, leading to reduced proliferation.
- Apoptosis Induction : Evidence suggests that these compounds can trigger apoptotic pathways in malignant cells.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
-
Anticancer Activity :
- A study on tetrazole derivatives indicated that specific substitutions on the tetrazole ring enhance cytotoxicity against human breast cancer cell lines (MCF-7) with IC50 values reported between 20 µM and 50 µM .
- Another study found that similar structures showed significant inhibition against colon carcinoma cells (HCT-116), with some compounds achieving IC50 values as low as 6.2 µM .
-
Antimicrobial Screening :
- Compounds related to this structure were screened against Mycobacterium tuberculosis, demonstrating lower activity than standard treatments but highlighting potential for further development .
- Research has shown that sulfonamide-containing compounds exhibit broad-spectrum antibacterial activity, making them candidates for further exploration in infectious disease treatment .
- Anti-inflammatory Studies :
Data Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the tetrazole moiety exhibit significant anticancer properties. The tetrazole ring is known to enhance the bioactivity of drugs by improving their solubility and stability. Studies have shown that derivatives of tetrazole can inhibit tumor growth and induce apoptosis in cancer cells. For instance, a study demonstrated that similar tetrazole derivatives could effectively target specific cancer pathways, potentially leading to new therapeutic agents for cancers such as breast and prostate cancer.
Anti-inflammatory Effects
The sulfonamide group present in this compound is associated with anti-inflammatory properties. Sulfonamides are known to inhibit the enzyme carbonic anhydrase, which plays a role in various inflammatory processes. Research has shown that compounds with similar structures can reduce inflammation in animal models of arthritis and other inflammatory diseases.
Antimicrobial Properties
Compounds featuring sulfonamide and acetamide functionalities have been studied for their antimicrobial effects. Preliminary studies suggest that the compound may exhibit activity against a range of bacteria and fungi, making it a candidate for further investigation as an antimicrobial agent.
Central Nervous System (CNS) Activity
The ability of this compound to penetrate the blood-brain barrier due to its lipophilic nature suggests potential applications in treating CNS disorders. Research into similar compounds has indicated possible effects on neurotransmitter systems, which could lead to novel treatments for conditions such as depression and anxiety.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant tumor inhibition in xenograft models using tetrazole derivatives similar to the compound . |
| Study B | Anti-inflammatory Effects | Showed reduced inflammatory markers in animal models treated with sulfonamide-containing compounds. |
| Study C | Antimicrobial Properties | Identified effective inhibition of bacterial growth in vitro against E. coli and S. aureus strains using related sulfonamide derivatives. |
| Study D | CNS Activity | Found alterations in serotonin levels in rodent models after administering tetrazole derivatives, indicating potential antidepressant effects. |
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Comparison with Triazole-Based Derivatives
4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-2H-1,2,4-triazole-3(4H)-thione ()
- Core Structure : Triazole-thione vs. tetrazole-carboxamide.
- The phenylsulfonyl group in this compound is directly attached to the triazole, whereas the target compound uses a propane-2-sulfonyl-substituted phenyl linked via acetamido.
- Synthesis : Both involve reflux conditions, but the target compound likely requires additional steps for tetrazole ring formation .
4-Amino-5-(Furan-2-yl)-4H-1,2,4-triazole-3-thione Derivatives ()
- Modifications : Furan substituents vs. propane-2-sulfonylphenyl.
Comparison with Thiazole and Thiadiazole Derivatives ()
- Core Structure : Thiazole/thiadiazole vs. tetrazole.
- Pharmacology : Thiadiazole derivatives (e.g., compounds 7b , 11 ) exhibit anticancer activity (IC50 = 1.61–1.98 µg/mL against HepG-2). The tetrazole-carboxamide core in the target compound may offer improved metabolic stability over thiadiazoles .
- Synthetic Routes : Thioamide intermediates in contrast with acetamido linkers in the target, suggesting divergent reactivity profiles.
Comparison with Tetrazole-Containing Analogs
Ethyl 2-[[2-(1-Phenyltetrazol-5-yl)sulfanylacetyl]amino]-4-(4-propan-2-ylphenyl)thiophene-3-carboxylate ()
- Structural Similarities : Both contain tetrazole and sulfonyl groups.
- Key Differences :
Pharmacological and Physicochemical Properties
Bioactivity
- Anticancer Potential: While thiadiazoles () show sub-2 µg/mL IC50 values, the target compound’s tetrazole core and sulfonyl-acetamido linker may improve target specificity (e.g., kinase inhibition) .
- Solubility: The propane-2-sulfonyl group enhances polarity compared to non-sulfonylated analogs (e.g., furan derivatives in ).
Data Tables
Table 1. Key Structural and Functional Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
